molecular formula C12H9BrN2O3 B373504 N-{5-bromo-4-nitro-1-naphthyl}acetamide CAS No. 165558-61-2

N-{5-bromo-4-nitro-1-naphthyl}acetamide

Cat. No.: B373504
CAS No.: 165558-61-2
M. Wt: 309.11g/mol
InChI Key: LWIKPHBYTZMRQM-UHFFFAOYSA-N
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Description

N-{5-bromo-4-nitro-1-naphthyl}acetamide: is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-bromo-4-nitro-1-naphthyl}acetamide typically involves the bromination and nitration of naphthalene followed by acetamidation. The general steps are as follows:

    Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-{5-bromo-4-nitro-1-naphthyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: N-{5-bromo-4-nitro-1-naphthyl}acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its nitro and bromo groups can be modified to enhance biological activity.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-bromo-4-nitro-1-naphthyl}acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.

Comparison with Similar Compounds

  • N-(4-bromo-1-naphthyl)acetamide
  • N-(1-bromo-5-nitronaphthalen-4-yl)acetamide

Comparison: N-{5-bromo-4-nitro-1-naphthyl}acetamide is unique due to the specific positions of the bromine and nitro groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

CAS No.

165558-61-2

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11g/mol

IUPAC Name

N-(5-bromo-4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9BrN2O3/c1-7(16)14-10-5-6-11(15(17)18)12-8(10)3-2-4-9(12)13/h2-6H,1H3,(H,14,16)

InChI Key

LWIKPHBYTZMRQM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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